

Detecting Isocarbophos Residue with Gas Chromatography-Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocarbophos*

Cat. No.: B1203156

[Get Quote](#)

Abstract

This application note provides a detailed protocol for the determination of **Isocarbophos** residues in agricultural commodities using Gas Chromatography-Mass Spectrometry (GC-MS). **Isocarbophos**, an organophosphate insecticide, requires sensitive and selective analytical methods for monitoring its presence in the food supply to ensure consumer safety.[1][2] This document outlines a comprehensive workflow, including sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis with GC-MS/MS in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.[3][4] The provided protocols are intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Isocarbophos is an organothiophosphate insecticide used to control a range of pests on various crops.[2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **Isocarbophos** in food products.[5] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues in complex matrices.[6] The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, making it the preferred method for trace-level analysis.[3][7]

This application note details a robust method for **Isocarbophos** residue analysis, focusing on the QuEChERS sample preparation procedure, which is known for its efficiency and effectiveness in extracting a wide range of pesticides from diverse food matrices.[3]

Chemical Information for **Isocarbophos**:

Parameter	Value
Chemical Name	propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate
Synonyms	Optunal, Isocarbofos
Molecular Formula	C ₁₁ H ₁₆ NO ₄ PS
Molecular Weight	289.29 g/mol
CAS Number	24353-61-5

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined sample preparation process involving two main steps: extraction and cleanup.[3][4]

1. Extraction:

- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE cleanup tube.
- The dSPE tube should contain a sorbent mixture appropriate for the sample matrix (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
- Vortex the tube for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is ready for GC-MS analysis.

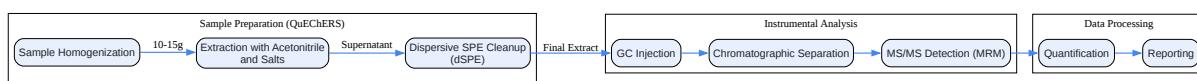
GC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of organophosphate pesticides, including **Isocarbophos**. These parameters should be optimized for the specific instrument being used.

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 7000 Series Triple Quadrupole MS or equivalent
GC Column	HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m film thickness
Injection Volume	1-2 μ L
Injection Mode	Splitless
Inlet Temperature	250 °C
Oven Program	Initial temp 70°C for 2 min, ramp at 25°C/min to 150°C, then 5°C/min to 200°C, then 10°C/min to 280°C, hold for 5 min
Carrier Gas	Helium at a constant flow of 1.2 mL/min
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Isocarbophos**:

Based on the electron ionization mass spectrum of **Isocarbophos**, the molecular ion ($[M]^{+}$) is observed at m/z 289. Key fragment ions are seen at m/z 170, 136, 121, and 120. While specific GC-MS/MS MRM transitions for **Isocarbophos** are not readily available in the searched literature, a starting point for method development can be inferred from LC-MS/MS data and the EI fragmentation pattern. The following transitions should be evaluated and optimized for collision energy:


Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
289	170	121
289	136	120

Quantitative Data Summary

The following table summarizes representative performance data for multi-residue methods that include organophosphate pesticides like **Isocarbophos**. It is important to note that a single, comprehensive validation study specifically for **Isocarbophos** by GC-MS/MS was not identified in the literature search. Therefore, the values presented should be considered as typical performance characteristics that can be achieved for this class of compounds in various food matrices.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Parameter	Matrix	Typical Value
Limit of Detection (LOD)	Vegetables	0.003 - 0.01 mg/kg
Limit of Quantification (LOQ)	Vegetables & Fruits	0.01 - 0.05 mg/kg
Linearity (R ²)	Matrix-matched standards	> 0.99
Recovery (%)	Spiked samples	70 - 120%
Precision (RSD%)	Replicate analysis	< 20%

Workflow and Pathway Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for **Isocarbophos** Residue Analysis.

Conclusion

The described method utilizing QuEChERS sample preparation followed by GC-MS/MS analysis provides a robust and sensitive approach for the determination of **Isocarbophos** residues in agricultural products. The protocol is designed to meet the stringent requirements for food safety testing and can be adapted for various laboratory settings. The use of MRM ensures high selectivity and allows for accurate quantification at low residue levels. It is recommended that each laboratory validates the method for their specific matrices and instrumentation to ensure data quality and compliance with regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Rapid GC-MS/MS Determination of Residual Amounts of 20 Organophosphorus Pesticides in Fruits and Vegetables [lhjyhxfc.mat-test.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. brieflands.com [brieflands.com]
- 7. theamericanjournals.com [theamericanjournals.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. curresweb.com [curresweb.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Detecting Isocarbophos Residue with Gas Chromatography-Mass Spectrometry: An Application Note]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b1203156#gas-chromatography-mass-spectrometry-gc-ms-for-isocarbophos-residue-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com